7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse pharmacological activities. This compound is recognized for its potential therapeutic applications, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The molecular structure of this compound consists of a benzopyran core with hydroxyl and benzyloxy substituents, which contribute to its biological activity and solubility characteristics.
This compound falls under the broader category of benzopyrans, which are characterized by a fused benzene and pyran ring. It is classified as a coumarin derivative, specifically identified by the Chemical Abstracts Service number 68468-14-4. Coumarins are naturally occurring compounds found in various plants, and their derivatives are often synthesized for enhanced biological activity.
The synthesis of 7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one typically involves several key steps:
In industrial settings, production methods are optimized for efficiency and yield, often utilizing continuous flow reactors to enhance scalability and purity.
The molecular formula for 7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one is C16H12O5, with a molecular weight of 284.26 g/mol. The structural representation can be summarized as follows:
The structure features two hydroxyl groups at positions 5 and 6, a benzyloxy group at position 7, and a carbonyl group characteristic of the coumarin scaffold.
7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one can participate in various chemical reactions:
The choice of reagents and reaction conditions is crucial for achieving desired transformations while maintaining yield and purity.
The mechanism of action for 7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one primarily involves its role as a monoamine oxidase inhibitor. By binding to the active site of monoamine oxidase enzymes, it prevents the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition has potential implications for treating neurodegenerative diseases by enhancing neurotransmitter availability in the brain.
Property | Value |
---|---|
Molecular Weight | 284.26 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The compound exhibits properties typical of phenolic compounds due to the presence of hydroxyl groups, contributing to its reactivity in various chemical environments.
Type III polyketide synthases (PKSs) are central to constructing the benzopyran core of 7-(benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one. Unlike typical PKSs that utilize 4-coumaroyl-CoA, benzoic acid-specific PKSs such as benzophenone synthase (BPS) and biphenyl synthase (BIS) employ benzoyl-CoA as the starter substrate. This catalytic adaptation enables the incorporation of aromatic benzoate derivatives into the polyketide scaffold [1] [5]. The enzyme catalyzes iterative decarboxylative condensations between benzoyl-CoA and three malonyl-CoA extender units, generating a linear tetraketide intermediate. This intermediate undergoes regioselective cyclization via Claisen condensation (for benzophenones) or aldol condensation (for biphenyls), forming the tricyclic benzopyranone backbone [5] [8].
Structural analyses reveal that benzoic acid-specific PKSs possess unique active-site cavities shaped by key mutations. For example, BPS contains a hydrophobic pocket that accommodates benzoyl-CoA’s compact structure while excluding bulkier substrates like 4-coumaroyl-CoA. This pocket is formed by substitutions such as Leu263 (replacing Phe in chalcone synthase), which enlarges the binding space and facilitates benzoyl-CoA docking [8]. Homology modeling of BPS further identifies a "gatekeeper" residue (Thr135) that controls the orientation of the tetraketide intermediate, directing cyclization toward benzophenone or biphenyl products [5].
Table 1: Key Enzymes in Benzopyran Backbone Synthesis
Enzyme | Starter Substrate | Product | Catalytic Mechanism | Structural Feature |
---|---|---|---|---|
Benzophenone synthase (BPS) | Benzoyl-CoA | 2,4,6-Trihydroxybenzophenone | Claisen condensation | Hydrophobic cavity with Leu263 |
Biphenyl synthase (BIS) | Benzoyl-CoA | 3,5-Dihydroxybiphenyl | Aldol condensation | Substituted Phe for smaller residues |
Chalcone synthase (CHS) | 4-Coumaroyl-CoA | Naringenin chalcone | Claisen condensation | Narrow cavity with Phe265 |
The 5,6-dihydroxy and 7-benzyloxy substituents of the target chromone arise through post-PKS modifications mediated by cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and benzyltransferases:
Gene expression studies in agarwood-producing plants (Thymelaeaceae) reveal that abiotic stressors (e.g., wounding, fungal elicitors) upregulate CYP and OMT genes. For instance, methyl jasmonate (MeJA) induces AsOMT1 expression in Aquilaria sinensis, leading to methylation at C-5 or C-7 positions. Simultaneously, benzyltransferase activity increases under stress, promoting benzyloxy group attachment [3].
Table 2: Enzymes Catalyzing Substituent Incorporation
Enzyme Class | Representative Enzyme | Reaction | Cofactor/Substrate | Inducing Factors |
---|---|---|---|---|
Cytochrome P450 | AsCYP71 | C-5/C-6 hydroxylation | O₂, NADPH | Fungal elicitors, MeJA |
O-Methyltransferase | AsOMT1 | 5-/7-O-methylation | S-adenosyl methionine | Salt stress, MeJA |
Benzyltransferase | SaBenzT | 7-O-benzylation | Benzoyl-CoA | Wounding, pathogen attack |
The biosynthesis of 7-(benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one shares initial steps with simple chromones (e.g., 5,7-dihydroxychromone) but diverges in starter substrate selection and late-stage modifications:
Structurally, 7-benzyloxy chromones exhibit greater steric bulk than minimal chromones (e.g., 5,7-dihydroxychromone [CID 5324654] or 5,7-dimethoxychromone [NIST Webbook]). This bulk arises from benzylation and influences bioactivity by enhancing membrane permeability or target binding [6].
Table 3: Structural and Biosynthetic Comparison of Chromones
Compound | Backbone Synthesis | Key Modifications | PKS Specificity | Bioactivity Implications |
---|---|---|---|---|
7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one | Benzoyl-CoA starter | 5,6-DiOH, 7-O-benzyl | Benzoic acid-specific | Enhanced antimicrobial activity |
5,7-Dihydroxychromone | Acetyl-CoA starter | Symmetric 5,7-diOH | Ubiquitous CHS-like | Antioxidant properties |
2-(2-Phenylethyl)chromones (PECs) | Cinnamoyl-CoA starter | Phenethyl at C-2 | PECPS-specific | Neuroprotective effects |
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4